
チオベンザミド
概要
説明
Thiobenzamide is an organic compound with the molecular formula C7H7NS. It is a thioamide derivative of benzamide, where the oxygen atom in the amide group is replaced by a sulfur atom. Thiobenzamide is known for its applications in organic synthesis and its biological activities, including its hepatotoxic effects in certain organisms .
科学的研究の応用
Thiobenzamide has a wide range of applications in scientific research:
作用機序
Target of Action
Thiobenzamide primarily targets the D2 receptor . This receptor plays a crucial role in the chemoreceptor trigger zone (CTZ) of the medulla oblongata . Thiobenzamide derivatives have also been used as novel pesticides, acting as chitin synthesis inhibitors .
Mode of Action
Thiobenzamide acts as an antagonist of the D2 receptor . It is believed to affect the chemoreceptor trigger zone (CTZ) of the medulla oblongata, which helps suppress nausea and vomiting .
Biochemical Pathways
It is known that thiobenzamide is metabolized via sequential oxygenations of the thioamide sulfur atom by flavoprotein monooxygenases or cytochromes p450 . This activity results in the elimination of the thioamide sulfur and formation of nitrile and/or amide derivatives .
Pharmacokinetics
It is known that the bioavailability of related compounds can be influenced by factors such as the method of administration and the presence of other substances .
Result of Action
The molecular and cellular effects of thiobenzamide’s action are largely dependent on its interaction with the D2 receptor. By antagonizing this receptor, thiobenzamide can suppress nausea and vomiting . Additionally, thiobenzamide derivatives have shown insecticidal activity, indicating potential utility in pest control .
Action Environment
The action, efficacy, and stability of thiobenzamide can be influenced by various environmental factors. For instance, the presence of other substances can affect its bioavailability and metabolism . More research is needed to fully understand how environmental factors influence the action of thiobenzamide.
生化学分析
Biochemical Properties
Thiobenzamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. Thiobenzamide acts as a substrate for these enzymes, leading to the formation of reactive intermediates that can bind to proteins and other biomolecules, potentially causing toxic effects .
Cellular Effects
Thiobenzamide has been observed to affect various types of cells and cellular processes. It can induce oxidative stress and mitochondrial dysfunction, leading to cell death in certain cell types. Thiobenzamide has also been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate the Nrf2 pathway, which is involved in the cellular response to oxidative stress .
Molecular Mechanism
The molecular mechanism of action of thiobenzamide involves its metabolism by cytochrome P450 enzymes to form reactive intermediates. These intermediates can bind to cellular proteins and DNA, leading to the formation of adducts and potential mutagenic effects. Thiobenzamide can also inhibit certain enzymes, such as aldehyde dehydrogenase, which can lead to the accumulation of toxic aldehydes in cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of thiobenzamide can change over time due to its stability and degradation. Thiobenzamide is relatively stable under normal conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to thiobenzamide in in vitro or in vivo studies has shown that it can cause persistent oxidative stress and damage to cellular components .
Dosage Effects in Animal Models
The effects of thiobenzamide vary with different dosages in animal models. At low doses, thiobenzamide can induce mild oxidative stress and cellular damage, while at high doses, it can cause severe toxicity and cell death. Threshold effects have been observed, where a certain dose is required to elicit a significant biological response. High doses of thiobenzamide can also lead to toxic effects, such as liver damage and kidney dysfunction .
Metabolic Pathways
Thiobenzamide is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes metabolize thiobenzamide to form reactive intermediates, which can further react with cellular components. Thiobenzamide can also affect metabolic flux and metabolite levels by inhibiting certain enzymes involved in metabolic processes .
Transport and Distribution
Thiobenzamide is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, which can affect its localization and accumulation in specific tissues. Thiobenzamide has been shown to accumulate in the liver and kidneys, where it can exert its toxic effects .
Subcellular Localization
The subcellular localization of thiobenzamide is primarily in the mitochondria and endoplasmic reticulum, where it can affect its activity and function. Thiobenzamide can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization in the mitochondria is associated with its ability to induce oxidative stress and mitochondrial dysfunction .
準備方法
Synthetic Routes and Reaction Conditions: Thiobenzamide can be synthesized through various methods. One common method involves the reaction of benzoyl chloride with ammonium thiocyanate, followed by hydrolysis of the resulting benzoylthiourea . Another method involves the decomposition of benzoylthioureas into benzamides and thiobenzamides under solvent-free conditions using iodine-alumina as the catalyst .
Industrial Production Methods: In industrial settings, thiobenzamide can be produced by the reaction of benzonitrile with hydrogen sulfide in the presence of a base, such as sodium hydroxide, to yield thiobenzamide . This method is advantageous due to its high yield and relatively simple reaction conditions.
化学反応の分析
Types of Reactions: Thiobenzamide undergoes various chemical reactions, including:
Oxidation: Thiobenzamide can be oxidized to form benzamide and sulfur-containing byproducts.
Reduction: It can be reduced to form benzylamine and hydrogen sulfide.
Substitution: Thiobenzamide can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Benzamide and sulfur-containing byproducts.
Reduction: Benzylamine and hydrogen sulfide.
Substitution: Various substituted thiobenzamides depending on the nucleophile used.
類似化合物との比較
- Thioacetamide
- Thiourea
- Benzamide (oxygen analog of thiobenzamide)
Thiobenzamide’s unique structure and reactivity make it a valuable compound in various fields of scientific research and industrial applications.
特性
IUPAC Name |
benzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NS/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOZLISABUUKJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062280 | |
| Record name | Benzenecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2227-79-4 | |
| Record name | Thiobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2227-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiobenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002227794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenecarbothioamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.060 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8799VM9SXC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Thiobenzamide?
A1: Thiobenzamide has the molecular formula C₇H₇NS and a molecular weight of 137.21 g/mol.
Q2: What spectroscopic data is available for Thiobenzamide?
A2: Researchers utilize various spectroscopic techniques to characterize Thiobenzamide. These include:* Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides valuable information about the arrangement of hydrogen and carbon atoms within the molecule, helping determine its structure and conformation. []* Infrared (IR) Spectroscopy: Reveals information about the functional groups present in Thiobenzamide by analyzing its interactions with infrared light. []* Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps study the electronic transitions within the molecule and its behavior when interacting with light in the UV-Vis range. []
Q3: How does Thiobenzamide react with metal ions like mercury(II)?
A3: Thiobenzamide forms complexes with mercury(II) ions in acidic aqueous solutions. The predominant complex is a 2:1 ratio of Thiobenzamide to mercury(II). In the presence of excess mercury(II), these complexes decompose into mercury(II) sulfide and an organic product, primarily benzonitrile. The reaction rate is influenced by factors such as pH and the presence of N-substituents on the Thiobenzamide molecule. []
Q4: Can Thiobenzamide be oxidized, and what are the products?
A4: Yes, Thiobenzamide can be oxidized. Researchers have studied its oxidation using various oxidizing agents:* Iodine: Oxidation with iodine leads to a reaction pattern similar to that observed with thiocarbamides. []* Peroxidases: Enzymes like lactoperoxidase, in the presence of hydrogen peroxide, catalyze the S-oxygenation of Thiobenzamide, resulting in the formation of Thiobenzamide S-oxide. []
Q5: What is the Willgerodt-Kindler reaction, and how is Thiobenzamide synthesized using this method?
A5: The Willgerodt-Kindler reaction offers a prominent route for synthesizing thioamides, including Thiobenzamide derivatives. This reaction typically involves reacting an aldehyde or ketone with sulfur and an amine. Researchers have explored a microwave-assisted approach employing montmorillonite K-10 as a heterogeneous acid catalyst, enabling efficient and eco-friendly synthesis of various phenyl (morpholino) methanethiones derivatives, including a novel Thiobenzamide derivative, 4-(morpholine-4-carbonothioyl)benzoic acid. []
Q6: How is computational chemistry used to study Thiobenzamide?
A6: Computational chemistry plays a significant role in understanding the structure and properties of Thiobenzamide and its derivatives. * QSAR Studies: Researchers have developed Quantitative Structure-Activity Relationship (QSAR) models using molecular descriptors like heat of formation, molecular weight, HOMO/LUMO energies, and topological indices to predict the activity of Thiobenzamide derivatives against various Mycobacterium species. These models provide insights into the relationship between the chemical structure and biological activity, aiding in the design of potentially more effective compounds. [, ]* Electron Density Calculations: Ab initio calculations, such as those using the STO-3G basis set, help determine the electron density distribution within the Thiobenzamide molecule, providing information about its reactivity and interactions with other molecules. []
Q7: Are there any insecticidal applications of Thiobenzamide and its derivatives?
A7: Yes, research indicates that Thiobenzamide derivatives show potential as insecticides. Studies on insects like the cotton leafworm (Spodoptera littoralis) demonstrate that certain Thiobenzamide derivatives, particularly those containing halogen and methoxy substituents, exhibit significant insecticidal activity. These compounds are believed to act as insect growth regulators, disrupting chitin synthesis, which is crucial for insect development. [, ]
Q8: How does Thiobenzamide interact with the flavin-containing monooxygenase (FMO) enzyme system?
A8: Thiobenzamide is a substrate for the FMO enzyme system, specifically undergoing S-oxidation to Thiobenzamide S-oxide. This metabolic pathway has been investigated in various systems, including rat liver microsomes and perfused rat liver, highlighting its role in xenobiotic metabolism. Researchers use Thiobenzamide as a probe to study FMO activity and its involvement in drug metabolism. [, ]
Q9: What are the known toxicological effects of Thiobenzamide?
A9: Thiobenzamide is primarily known for its hepatotoxic properties, causing liver damage in animal models. Studies in rats have shown that Thiobenzamide administration leads to: * Liver Damage: Histological examination reveals significant alterations in liver structure following Thiobenzamide exposure. [] * Lipid Peroxidation: Increased levels of conjugated dienes and malondialdehyde in liver microsomes suggest that Thiobenzamide induces oxidative stress and lipid peroxidation, contributing to its toxic effects. []* Thymus Involution: Studies indicate that Thiobenzamide can cause a decrease in thymus weight, particularly in the cortex region, suggesting an impact on the immune system. []
Q10: How does Thiobenzamide's toxicity compare to its metabolites?
A10: Studies comparing the toxicity of Thiobenzamide with its metabolites, Thiobenzamide S-oxide (TBSO) and benzamide (BA), reveal interesting insights:* TBSO: This proximal metabolite shares the thymus-involuting effects of Thiobenzamide, indicating that it might contribute to the overall toxicity profile. []* BA: This terminal metabolite does not appear to cause significant thymus involution, suggesting that it might be less toxic than the parent compound and TBSO. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Acetic acid;(1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline](/img/structure/B147426.png)
![(1S,2R,11R,12S,15S,16S)-15-Hydroxy-16-methyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one](/img/structure/B147428.png)


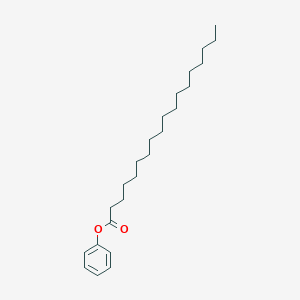
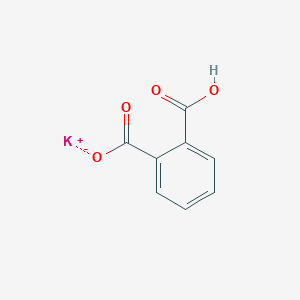
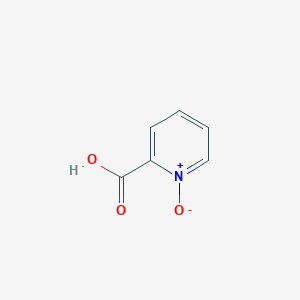
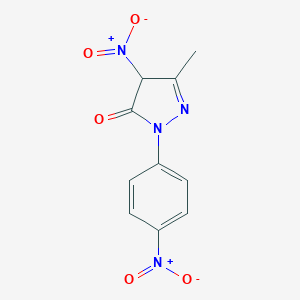
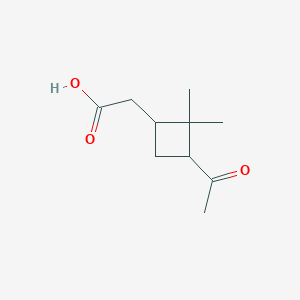

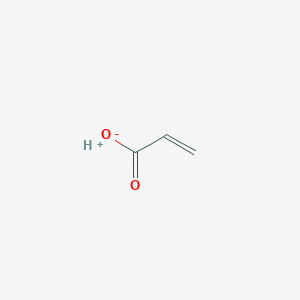
![9H-fluoren-9-ylmethyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147450.png)

![9H-fluoren-9-ylmethyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a-hydroxy-9-methoxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147454.png)
